Methyl 4-methoxybutanoate

Description

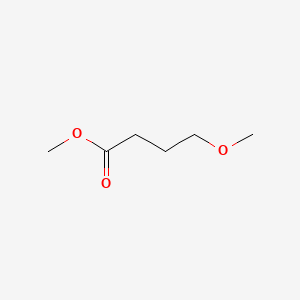

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-8-5-3-4-6(7)9-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDGWXQBVWAMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337383 | |

| Record name | Methyl 4-methoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29006-01-7 | |

| Record name | Butanoic acid, 4-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29006-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-methoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-methoxybutanoate CAS number and properties

CAS Number: 29006-01-7[1]

This technical guide provides a comprehensive overview of methyl 4-methoxybutanoate, a valuable chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and analytical characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [2] |

| Boiling Point | 162-164 °C at 767 mmHg | [2] |

| Density | 0.969 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.408 | [2] |

| Kovats Retention Index | 934.5 (semi-standard non-polar) | [1] |

Safety Information

This compound is a flammable liquid and requires appropriate handling and storage.

| Hazard | Classification | Precautionary Statements |

| GHS Classification | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor |

| Signal Word | Warning | |

| Pictogram | GHS02 (Flame) | |

| Flash Point | 54 °C (129.2 °F) - closed cup | [2] |

| Personal Protective Equipment | Eyeshields, Faceshields, Gloves, type ABEK (EN14387) respirator filter | [2] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the acid-catalyzed reaction of γ-butyrolactone with methanol.

Experimental Protocol

Materials:

-

γ-butyrolactone

-

Methanol

-

Concentrated Sulfuric Acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add γ-butyrolactone and methanol.

-

Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation to yield the pure product.

Caption: Synthesis workflow for this compound.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of the volatile this compound.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

High-Performance Liquid Chromatography (HPLC)

For non-volatile impurities or as an alternative to GC, reverse-phase HPLC can be employed.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent such as methanol or acetonitrile.

-

Detector: UV detector (if the compound or impurities have a chromophore) or a refractive index detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.

-

¹H NMR: Expected signals include a singlet for the methoxy protons, a singlet for the methyl ester protons, and two triplets for the methylene protons of the butanoate chain.

-

¹³C NMR: Distinct signals for the carbonyl carbon, the two ether carbons, and the three methyl carbons are expected.

Applications in Drug Development and Signaling Pathways

Currently, there is a lack of published scientific literature detailing the direct application of this compound in drug development or its involvement in specific biological signaling pathways. One study identified a structurally different compound, methyl-4-methoxy-3-(3-methyl-2-butanoyl) benzoate, as being involved in the proliferation arrest of a non-small cell lung carcinoma cell line[3]. However, this finding is not directly transferable to this compound. Its primary role appears to be that of a chemical intermediate and a building block in organic synthesis. Further research is required to explore any potential biological activity.

References

- 1. This compound | C6H12O3 | CID 542317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-甲氧基丁酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Identification of a novel putative non-coding RNA involved in proliferation arrest of a non-small cell lung carcinoma cell line treated with an original chemical substance, methyl-4-methoxy-3-(3-methyl-2-butanoyl) benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 4-methoxybutanoate IUPAC name and structure

An In-depth Technical Guide to Methyl 4-Methoxybutanoate

This guide provides a comprehensive overview of this compound, including its chemical identity according to IUPAC nomenclature, its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It is also commonly referred to as methyl 4-methoxybutyrate.[1][2]

The chemical structure is defined by the following identifiers:

-

Canonical SMILES: COCCCC(=O)OC[1]

-

InChI: InChI=1S/C6H12O3/c1-8-5-3-4-6(7)9-2/h3-5H2,1-2H3[1]

-

InChIKey: VHDGWXQBVWAMJA-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 132.16 g/mol | [1] |

| Boiling Point | 162-164 °C at 767 mmHg | [3] |

| Density | 0.969 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.408 | [3] |

Synthesis of this compound

This section details the experimental protocol for the synthesis of this compound from γ-butyrolactone.

Materials and Equipment

-

γ-butyrolactone

-

Trimethyl orthoformate

-

Concentrated sulfuric acid

-

Methanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Round-bottomed flask

-

Condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Distillation apparatus

Experimental Procedure

-

A round-bottomed flask is charged with γ-butyrolactone, trimethyl orthoformate (1.9 equivalents), and methanol (4 mL per gram of γ-butyrolactone).[3]

-

Concentrated sulfuric acid is carefully added to the mixture (1 mL per 10 mL of γ-butyrolactone).[3]

-

The flask is equipped with a condenser and a magnetic stirrer, and the reaction mixture is heated to 60 °C.[3]

-

The mixture is stirred at this temperature for 26 hours.[3]

-

Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.[3]

-

The resulting residue is dissolved in ethyl acetate.[3]

-

The organic solution is washed with a saturated sodium bicarbonate solution until the pH of the aqueous layer is 8.[3]

-

The crude product, a light yellow oil, is purified by distillation under reduced pressure (boiling point: 163-164 °C at 760 Torr) to yield this compound as a colorless oil. The reported yield for this procedure is 80%.[3]

Reaction Pathway Diagram

The following diagram illustrates the synthesis of this compound from γ-butyrolactone.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to Methyl 4-methoxybutanoate

This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 4-methoxybutanoate, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, a detailed experimental protocol for its synthesis, and a workflow visualization.

Chemical Identity and Properties

This compound is an ester with the molecular formula C6H12O3.[1][2] Its IUPAC name is this compound, and it is also known by synonyms such as methyl 4-methoxybutyrate and 4-methoxybutyric acid methyl ester.[1][2] The compound is registered under the CAS number 29006-01-7.[1][2][3]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C6H12O3 | [1][2] |

| Molecular Weight | 132.16 g/mol | [1][4] |

| Boiling Point | 162-164 °C at 767 mmHg | [3][4] |

| Density | 0.969 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.408 | [3][4] |

| Flash Point | 54 °C (129.2 °F) - closed cup | [4] |

| SMILES String | COCCCC(=O)OC | [1][4] |

| InChI Key | VHDGWXQBVWAMJA-UHFFFAOYSA-N | [1][4] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the acid-catalyzed reaction of γ-butyrolactone with trimethyl orthoformate in methanol.[3]

Materials:

-

γ-butyrolactone

-

Trimethyl orthoformate

-

Methanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

A round-bottomed flask is equipped with a magnetic stirrer and an efficient condenser.

-

γ-butyrolactone, trimethyl orthoformate (1.9 equivalents), and concentrated sulfuric acid (1 mL per 10 mL of γ-butyrolactone) are mixed in methanol (4 mL per gram of γ-butyrolactone).[3]

-

The reaction mixture is heated to 60 °C and stirred for 26 hours.[3]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.[3]

-

Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure.[3]

-

The resulting residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution until the pH reaches 8.[3]

-

The crude product, a light yellow oil, is purified by distillation under reduced pressure (boiling point: 163-164 °C at 760 Torr) to yield this compound as a colorless oil with an approximate yield of 80%.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

Physical and chemical properties of Methyl 4-methoxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxybutanoate is a carboxylic acid ester with the molecular formula C6H12O3.[1] This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and relevant spectral data. The information is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Structure

-

IUPAC Name: this compound[1]

-

Synonyms: Methyl 4-methoxybutyrate, Butanoic acid, 4-methoxy-, methyl ester[1]

-

CAS Number: 29006-01-7[1]

-

Molecular Formula: C6H12O3[1]

-

Molecular Weight: 132.16 g/mol [1]

-

Chemical Structure:

Physical Properties

The known physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 162-164 °C at 767 mmHg | [2][3] |

| Density | 0.969 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.408 | [2][3] |

| Flash Point | 54 °C (129.2 °F) - closed cup | |

| LogP | 0.6 | [1] |

Chemical Properties and Reactivity

This compound is a flammable liquid.[1] It should be stored in a dry, room temperature environment in a sealed container.[2] As an ester, it is expected to undergo hydrolysis under acidic or basic conditions to yield 4-methoxybutanoic acid and methanol. Further specific reactivity data is not extensively available in the provided search results.

Spectral Data

Access to detailed spectral data such as 1H NMR and IR is available.[1][4]

-

1H NMR Spectroscopy: Spectra are available from sources such as Sigma-Aldrich Co. LLC.[1][4]

-

Infrared (IR) Spectroscopy: ATR-IR spectra are available, with samples provided by Aldrich.[1]

Experimental Protocols

Synthesis of this compound from γ-Butyrolactone

A common method for the synthesis of this compound involves the acid-catalyzed reaction of γ-butyrolactone with methanol and trimethyl orthoformate.[3]

Materials:

-

γ-Butyrolactone

-

Trimethyl orthoformate

-

Methanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine γ-butyrolactone, trimethyl orthoformate (1.9 equivalents), and methanol (4 mL per gram of γ-butyrolactone).[3]

-

Carefully add concentrated sulfuric acid (1 mL per 10 mL of γ-butyrolactone).[3]

-

Heat the mixture to 60 °C and stir for 26 hours.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1) and a suitable stain for visualization.[3]

-

Upon completion, remove the solvent by evaporation under reduced pressure.[3]

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution until the pH of the aqueous layer is approximately 8.[3]

-

Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

-

Purify the crude product by distillation under reduced pressure (boiling point: 163-164 °C at 760 Torr) to obtain this compound as a colorless oil. The expected yield is around 80%.[3]

Visualizations

Experimental Workflow for Synthesis and Purification

Caption: Figure 1: Synthesis and Purification of this compound.

Safety Information

This compound is classified as a flammable liquid (GHS Hazard category 3).[1] Appropriate safety precautions, including working in a well-ventilated area and avoiding ignition sources, should be taken. Personal protective equipment such as safety goggles, gloves, and a lab coat is recommended.

Conclusion

This technical guide provides a detailed summary of the physical and chemical properties of this compound, along with a validated synthesis protocol. The compiled data and experimental workflow are intended to support researchers and professionals in their scientific endeavors involving this compound.

References

Spectral Data Analysis of Methyl 4-methoxybutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methyl 4-methoxybutanoate (CAS No: 29006-01-7), a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, analysis, and drug development.

Chemical Structure and Properties

This compound is an ester with the following chemical structure:

CH₃O(CH₂)₃COOCH₃

Molecular Formula: C₆H₁₂O₃ Molecular Weight: 132.16 g/mol IUPAC Name: this compound

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following sections present the ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The ¹H NMR spectrum of this compound was obtained in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.66 | s | 3H | -COOCH₃ |

| ~3.43 | t | 2H | -CH₂-O- |

| ~3.32 | s | 3H | -OCH₃ |

| ~2.40 | t | 2H | -CH₂-COO- |

| ~1.93 | p | 2H | -CH₂-CH₂-CH₂- |

¹³C NMR Data

The carbon-13 NMR spectrum indicates the number of different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~173.8 | C=O |

| ~72.0 | -CH₂-O- |

| ~58.6 | -OCH₃ |

| ~51.5 | -COOCH₃ |

| ~30.6 | -CH₂-COO- |

| ~24.5 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[1] The spectrum for this compound was obtained using Attenuated Total Reflectance (ATR).[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

| ~1120 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

| m/z | Relative Intensity | Assignment |

| 132 | Moderate | [M]⁺ (Molecular Ion) |

| 101 | High | [M - OCH₃]⁺ |

| 74 | High | McLafferty rearrangement product |

| 59 | Moderate | [COOCH₃]⁺ |

| 45 | High | [CH₂OCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrumentation: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: The sample is placed in the spectrometer's magnet. The magnetic field is "locked" using the deuterium signal from the solvent, and the sample is shimmed to achieve a homogeneous magnetic field. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy (ATR Method)

-

Sample Preparation: A small drop of liquid this compound is placed directly onto the ATR crystal. For solid samples, a small amount of the solid is pressed firmly against the crystal.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The instrument measures the absorbance of infrared radiation by the sample at various wavenumbers.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or methanol).

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.

-

Data Acquisition:

-

Gas Chromatography: A small volume of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the ion source (typically using Electron Ionization - EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector records the abundance of each ion.

-

-

Data Processing: The mass spectrum is a plot of the relative abundance of ions as a function of their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic methods and the information they provide, as well as a typical experimental workflow.

References

The Enigmatic Presence of Methyl 4-Methoxybutanoate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxybutanoate is a simple ester with potential applications in flavor, fragrance, and as a specialty chemical. While its synthesis is well-documented, its natural occurrence in the plant kingdom is shrouded in ambiguity. This technical guide provides a comprehensive overview of the current, albeit conflicting, evidence for its presence in plants, details robust experimental protocols for its definitive identification and quantification, and proposes a hypothetical biosynthetic pathway. This document aims to serve as a critical resource for researchers investigating novel plant-derived natural products and for professionals in drug development exploring new chemical entities.

Introduction: The Unconfirmed Natural Source

This compound (C₆H₁₂O₃) is a volatile organic compound that has been anecdotally reported in the floral scent of the Dove Orchid, Peristeria elata.[1] This assertion, however, is not consistently supported by detailed chemical analyses of the orchid's volatiles, which have identified other compounds as the primary constituents of its fragrance. This discrepancy highlights a significant gap in our understanding of the natural distribution of this molecule and underscores the need for rigorous, targeted analytical studies. The potential biological activity and novel structure of this compound make it a compound of interest for natural product discovery and potential therapeutic applications.

Quantitative Data: A Call for Evidence

To date, there is a conspicuous absence of quantitative data on the concentration of this compound in any plant species. The conflicting reports of its presence in Peristeria elata have not been substantiated with concentration values. To facilitate future research and ensure data comparability, the following table structure is proposed for the systematic reporting of quantitative findings.

Table 1: Proposed Template for Quantitative Data of this compound in Plant Tissues

| Plant Species | Plant Organ/Tissue | Developmental Stage | Extraction Method | Analytical Method | Concentration (e.g., ng/g fresh weight) ± SD | Reference |

| Peristeria elata | Flower Petals | Full Bloom | HS-SPME | GC-MS | Data not available | |

| Peristeria elata | Leaves | Mature | Solvent Extraction | GC-MS | Data not available | |

| [Other Plant Species] | [Specify Organ] | [Specify Stage] | [Specify Method] | [Specify Method] | [Insert Data] |

Experimental Protocols: A Roadmap for Discovery

The definitive identification and quantification of this compound in plant matrices require a meticulous and validated experimental approach. The following protocols are based on established methods for the analysis of plant volatiles.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Collection

This non-destructive method is ideal for sampling the floral headspace of living plants.

-

Materials:

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS))

-

20 mL headspace vials with PTFE/silicone septa

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Internal standard (e.g., 3-octanol or a deuterated analog of the target compound)

-

Oven or heating block

-

-

Procedure:

-

Sample Preparation: Enclose a single flower or a known weight of plant tissue (e.g., 1-2 g of petals) in a 20 mL headspace vial.

-

Internal Standard Addition: Spike the sample with a known amount of internal standard (e.g., 5 µL of a 10 mg/L solution of 3-octanol).[2][3]

-

Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.[3]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 20-30 minutes) at the same temperature.

-

Desorption and Analysis: Immediately desorb the extracted volatiles in the hot injection port of the GC-MS for analysis.

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A GC system coupled to a mass spectrometer is essential for the separation and identification of volatile compounds.

-

GC Conditions (Example):

-

Column: DB-Wax or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250°C (in splitless mode for high sensitivity).

-

Oven Temperature Program: Start at 40°C for 3 minutes, ramp to 150°C at 5°C/min, then to 240°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 35-400.

-

-

Identification: The identification of this compound will be based on the comparison of its retention time and mass spectrum with those of an authentic standard, and by matching with mass spectral libraries (e.g., NIST).

-

Quantification: The concentration of the analyte will be determined by comparing its peak area to that of the internal standard, using a calibration curve generated with known concentrations of the authentic standard. The use of multiple internal standards can improve quantitation accuracy.[4]

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. This compound | C6H12O3 | CID 542317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methyl 4-methoxybutanoate from Gamma-Butyrolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-methoxybutanoate from gamma-butyrolactone. The document details the chemical theory, experimental protocol, and quantitative data associated with this acid-catalyzed ring-opening reaction.

Introduction

This compound is a valuable chemical intermediate in various organic syntheses, including the development of pharmaceutical compounds. Its synthesis from the readily available and cost-effective starting material, gamma-butyrolactone (GBL), presents an efficient and practical route for its production. The core of this transformation lies in the acid-catalyzed methanolysis of the lactone ring, a reaction analogous to the Fischer esterification of a carboxylic acid. This guide will provide the necessary details for the successful laboratory-scale synthesis and characterization of this compound.

Reaction Scheme and Mechanism

The synthesis of this compound from gamma-butyrolactone proceeds via an acid-catalyzed ring-opening reaction with methanol. The overall transformation can be represented by the following scheme:

Figure 1: Overall reaction for the synthesis of this compound from gamma-butyrolactone.

The reaction is initiated by the protonation of the carbonyl oxygen of gamma-butyrolactone by a strong acid catalyst, such as sulfuric acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the ring-opening of the lactone and the formation of the final product, this compound, with the regeneration of the acid catalyst.

Quantitative Data

The physical and chemical properties of the key compounds involved in this synthesis are summarized in the table below for easy reference and comparison.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Gamma-Butyrolactone | C₄H₆O₂ | 86.09 | 204-206 | 1.12 | 1.436 |

| Methanol | CH₄O | 32.04 | 64.7 | 0.792 | 1.329 |

| This compound | C₆H₁₂O₃ | 132.16 | 162-164 | 0.969 | 1.408[1] |

| Sulfuric Acid (catalyst) | H₂SO₄ | 98.08 | 337 | 1.84 | 1.427 |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from gamma-butyrolactone.[2]

Materials:

-

Gamma-butyrolactone (1.0 eq.)

-

Methanol

-

Trimethyl orthoformate (1.9 eq.)

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine gamma-butyrolactone, methanol (4 mL per gram of gamma-butyrolactone), and trimethyl orthoformate (1.9 equivalents relative to gamma-butyrolactone).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL per 10 mL of gamma-butyrolactone) to the reaction mixture while stirring.

-

Reaction: Heat the mixture to 60°C and maintain this temperature with stirring for 26 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent by evaporation under reduced pressure using a rotary evaporator.

-

Neutralization: Dissolve the residue in ethyl acetate and transfer the solution to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution until the pH of the aqueous layer is approximately 8. This step is crucial to neutralize the acidic catalyst.

-

Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.

-

Purification: Remove the ethyl acetate by rotary evaporation to yield the crude product as a light yellow oil. Purify the crude product by distillation under reduced pressure. Collect the fraction boiling at 163-164°C at atmospheric pressure (760 Torr) to obtain this compound as a colorless oil. The expected yield is approximately 80%.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 1: ¹H NMR Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.66 | s | 3H | -COOCH₃ |

| 3.39 | t, J=6.3 Hz | 2H | -OCH₂- |

| 3.31 | s | 3H | -OCH₃ |

| 2.41 | t, J=7.4 Hz | 2H | -CH₂COO- |

| 1.93 | p, J=6.8 Hz | 2H | -CH₂CH₂CH₂- |

Table 2: ¹³C NMR Data of this compound

| Chemical Shift (ppm) | Assignment |

| 173.8 | C=O |

| 71.9 | -OCH₂- |

| 58.6 | -OCH₃ |

| 51.5 | -COOCH₃ |

| 30.3 | -CH₂COO- |

| 24.9 | -CH₂CH₂CH₂- |

Table 3: IR Data of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 2950-2850 | C-H stretch (alkane) |

| 1740 | C=O stretch (ester) |

| 1190, 1120 | C-O stretch |

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the acid-catalyzed ring-opening of gamma-butyrolactone to form this compound.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental procedure for the synthesis of this compound.

Conclusion

The synthesis of this compound from gamma-butyrolactone via acid-catalyzed methanolysis is a robust and high-yielding process. This technical guide provides the essential information for its successful implementation in a laboratory setting, including a detailed experimental protocol and comprehensive analytical data for product characterization. The provided diagrams offer a clear visualization of the reaction pathway and experimental workflow, aiding in the understanding and execution of this important chemical transformation.

References

Key characteristics of Methyl 4-methoxybutanoate for beginners

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxybutanoate, a carboxylate ester with the chemical formula C6H12O3, serves as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its key characteristics, including its physicochemical properties, detailed synthesis protocols, reactivity, and spectroscopic data. The information is presented to support its application in research, particularly in the fields of medicinal chemistry and materials science. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key processes and relationships.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its fundamental physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C6H12O3 | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Boiling Point | 162-164 °C at 767 mmHg | |

| Density | 0.969 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.408 | |

| CAS Number | 29006-01-7 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 4-methoxybutyrate, Butanoic acid, 4-methoxy-, methyl ester | [1] |

| SMILES | COCCCC(=O)OC | [1] |

| InChI | InChI=1S/C6H12O3/c1-8-5-3-4-6(7)9-2/h3-5H2,1-2H3 | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the acid-catalyzed reaction of γ-butyrolactone with methanol.

Experimental Protocol: Synthesis from γ-Butyrolactone

Materials:

-

γ-Butyrolactone

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of γ-butyrolactone in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid while cooling in an ice bath.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Chemical Reactivity

This compound exhibits reactivity typical of an ester, including hydrolysis, reduction, and transesterification.

Hydrolysis

Under acidic or basic conditions, this compound can be hydrolyzed to 4-methoxybutanoic acid and methanol.

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester with a dilute aqueous acid (e.g., H₂SO₄ or HCl). The equilibrium can be shifted towards the products by using a large excess of water.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. It is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to produce the carboxylate salt and methanol. Acidification of the reaction mixture then yields the carboxylic acid.

Reduction

The ester functionality of this compound can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction yields 4-methoxybutan-1-ol.

Transesterification

This compound can undergo transesterification in the presence of an acid or base catalyst and another alcohol. This reaction is an equilibrium process and is driven to completion by using a large excess of the reactant alcohol. For example, reaction with ethanol in the presence of an acid catalyst will produce ethyl 4-methoxybutanoate and methanol.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~3.67 | Singlet | 3H | -COOCH₃ |

| ~3.40 | Triplet | 2H | -CH₂-O- |

| ~3.32 | Singlet | 3H | -OCH₃ |

| ~2.40 | Triplet | 2H | -CH₂-COO- |

| ~1.95 | Quintet | 2H | -CH₂-CH₂-CH₂- |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will display six signals, corresponding to the six carbon atoms in unique chemical environments.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~174 | C=O (ester) |

| ~70 | -CH₂-O- |

| ~58 | -OCH₃ |

| ~51 | -COOCH₃ |

| ~30 | -CH₂-COO- |

| ~25 | -CH₂-CH₂-CH₂- |

Note: Predicted chemical shifts are based on typical values and can vary.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the key characteristics of this compound for a scientific audience. The summarized physicochemical properties, detailed synthesis protocol, discussion of its chemical reactivity, and analysis of its spectroscopic data offer a solid foundation for its use in research and development. The provided diagrams aim to facilitate a clearer understanding of the synthesis workflow and its chemical behavior. As a versatile chemical intermediate, a thorough understanding of these core characteristics is essential for its effective and safe application in the laboratory.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 4-methoxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for Methyl 4-methoxybutanoate. The information is intended to ensure the safe use of this chemical in a laboratory setting, particularly within research and drug development.

Chemical and Physical Properties

This compound is a flammable liquid.[1][2] Key physical and chemical properties are summarized in the table below to provide a quick reference for handling and storage.

| Property | Value | Source |

| Molecular Formula | C6H12O3 | [2] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| CAS Number | 29006-01-7 | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 162-164 °C at 767 mmHg | [1][3] |

| Density | 0.969 g/mL at 25 °C | [1][3] |

| Flash Point | 54 °C (129.2 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.408 | [1][3] |

| Storage Temperature | Room Temperature (Sealed in dry) | [3] |

Hazard Identification and GHS Classification

This compound is classified as a flammable liquid.[1][2]

GHS Pictogram:

-

GHS02: Flammable liquid[1]

Signal Word: Warning[1]

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Code | Statement |

| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4] |

| P233 | Keep container tightly closed.[2] |

| P240 | Ground/bond container and receiving equipment.[2] |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[2] |

| P242 | Use only non-sparking tools.[2] |

| P243 | Take precautionary measures against static discharge. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P370+P378 | In case of fire: Use appropriate media to extinguish.[4] |

| P403+P235 | Store in a well-ventilated place. Keep cool. |

| P501 | Dispose of contents/container in accordance with local regulations.[4] |

Experimental Protocols: Safe Handling and Storage

3.1. Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[4]

-

Ignition Sources: Keep the chemical away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[4] Smoking is strictly prohibited in handling areas.[4]

-

Personal Protective Equipment (PPE): A detailed list of recommended PPE is provided in Section 4. Always wear appropriate PPE before handling the chemical.

-

Contact Avoidance: Avoid direct contact with skin and eyes.[4] Do not breathe vapors or mists.

-

Hygiene: Wash hands thoroughly with soap and water after handling.[5] Do not eat, drink, or smoke in the laboratory.

3.2. Storage Procedures

-

Container: Store in a tightly closed container.[6]

-

Location: Store in a cool, dry, and well-ventilated area.[5][6]

-

Incompatibilities: Keep away from strong oxidizing agents.[6]

-

Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield.[1] | To prevent eye contact with liquid splashes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing.[1][5] | To prevent skin contact. |

| Respiratory Protection | Not typically required if handled in a well-ventilated area or fume hood. If vapors are likely to exceed exposure limits, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[5] | To avoid inhalation of harmful vapors. |

First Aid Measures

In the event of exposure to this compound, follow these first aid procedures immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][7] |

| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[5][7] Seek medical attention if irritation develops or persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give two glasses of water to drink.[5] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention. |

Accidental Release Measures

In case of a spill or accidental release, follow these procedures:

-

Evacuation: Evacuate the area and ensure adequate ventilation.

-

Ignition Sources: Remove all sources of ignition from the spill area.

-

Containment: Prevent the spill from entering drains or waterways.

-

Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal. Use non-sparking tools.

-

Personal Protection: Wear appropriate personal protective equipment during cleanup.

Disposal Considerations

Dispose of this compound and its container in accordance with all local, regional, national, and international regulations. Waste is considered hazardous.[9] Do not dispose of it in drains or the environment.

Mandatory Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Caption: General laboratory safety workflow for handling this compound.

Caption: First aid measures for different routes of exposure to this compound.

References

- 1. Methyl 4-methoxybutyrate 98 29006-01-7 [sigmaaldrich.com]

- 2. This compound | C6H12O3 | CID 542317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 29006-01-7 [chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. media.hiscoinc.com [media.hiscoinc.com]

- 6. fishersci.com [fishersci.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. schc.org [schc.org]

- 9. fishersci.se [fishersci.se]

Technical Guide: GHS Classification and Hazards of Methyl 4-methoxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) classification and associated hazards of Methyl 4-methoxybutanoate (CAS No. 29006-01-7). The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the safety, handling, and regulatory aspects of this compound.

GHS Classification

This compound is classified under the GHS as a flammable liquid. The classification is based on its physical and chemical properties, primarily its flash point.

GHS Label Elements

The GHS label for this compound includes the following elements:

| Element | Description |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statement | H226: Flammable liquid and vapor [1] |

| Precautionary Statements | A comprehensive set of precautionary statements is advised for the safe handling of this chemical.[1] |

Hazard and Precautionary Statements

The following tables detail the hazard and precautionary statements associated with this compound.

Table 1: Hazard Statement

| Code | Statement |

| H226 | Flammable liquid and vapor[1] |

Table 2: Precautionary Statements

| Code | Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1] |

| P233 | Keep container tightly closed.[1] |

| P240 | Ground/bond container and receiving equipment.[1] |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[1] |

| P242 | Use only non-sparking tools.[1] |

| P243 | Take precautionary measures against static discharge.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] |

| P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[1] |

| P403+P235 | Store in a well-ventilated place. Keep cool.[1] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Physicochemical and Toxicological Data

The physical and chemical properties of this compound are crucial for its hazard assessment.

Table 3: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | PubChem |

| Molecular Weight | 132.16 g/mol | PubChem |

| Boiling Point | 162-164 °C at 767 mmHg | Sigma-Aldrich |

| Density | 0.969 g/mL at 25 °C | Sigma-Aldrich |

| Flash Point | 54 °C (129.2 °F) - closed cup | Sigma-Aldrich |

| Refractive Index | n20/D 1.408 | Sigma-Aldrich |

Table 4: Toxicological Data

| Endpoint | Value | Species | Source |

| LD50 (Oral) | No data available | - | - |

| LC50 (Inhalation) | No data available | - | - |

| Skin Corrosion/Irritation | Not classified as a skin irritant. | - | ECHA C&L Inventory |

| Serious Eye Damage/Irritation | Not classified as an eye irritant. | - | ECHA C&L Inventory |

Experimental Protocols

While specific experimental reports for the GHS classification of this compound are not publicly available, the classification as a Flammable Liquid, Category 3, is determined by standardized testing protocols. The key parameter is the flash point.

Flash Point Determination

The flash point of a liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source. Standardized methods for determining the flash point of a flammable liquid include:

-

Pensky-Martens Closed Cup Tester (ASTM D93): This is a common method for determining the flash point of petroleum products and other liquids.

-

Tag Closed Cup Tester (ASTM D56): This method is used for liquids with a flash point below 93°C.

-

Small Scale Closed-Cup Apparatus (ASTM D3278): This method requires a smaller sample size and is suitable for a wide range of liquids.

The general procedure involves heating the liquid in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which a flash is observed.

Visualizations

GHS Classification Workflow

The following diagram illustrates the logical workflow for the GHS classification of a flammable liquid based on its flash point and boiling point.

Caption: GHS classification logic for flammable liquids.

Experimental Workflow for Flash Point Determination

This diagram outlines a generalized experimental workflow for determining the flash point of a liquid using a closed-cup method.

Caption: Workflow for flash point determination.

Signaling Pathways

There is no publicly available information on specific signaling pathways associated with the toxicology of this compound. Its primary hazard is related to its physical property of flammability rather than a specific biological interaction.

Environmental Hazards

Currently, there is insufficient data to classify this compound for its environmental hazards according to GHS criteria.

Conclusion

This compound is classified as a GHS Category 3 flammable liquid and vapor. This classification necessitates careful handling and storage to mitigate the risk of fire. All personnel handling this substance should be familiar with the associated hazards and follow the prescribed precautionary measures. Further toxicological and environmental studies would be beneficial for a more comprehensive hazard profile.

References

Methodological & Application

Application Notes: Synthesis of High-Purity Methyl 4-methoxybutanoate

These application notes provide a detailed protocol for the synthesis of high-purity Methyl 4-methoxybutanoate. The described method is based on the acid-catalyzed ring-opening and esterification of γ-butyrolactone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Principle of the Reaction

The synthesis proceeds via an acid-catalyzed ring-opening of γ-butyrolactone in the presence of methanol. Concentrated sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the lactone, which makes it more susceptible to nucleophilic attack by methanol. Trimethyl orthoformate is used as a dehydrating agent to drive the equilibrium towards the product by reacting with water formed during the reaction. The subsequent workup and purification by distillation yield the high-purity ester.

Safety Precautions

-

Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Methanol (CH₃OH): Toxic and flammable. Can cause blindness or death if ingested. Avoid inhalation of vapors and contact with skin.

-

γ-Butyrolactone (GBL): Flammable liquid. Handle in a well-ventilated area.[1]

-

Ethyl Acetate & Hexane: Flammable solvents. Work in a fume hood away from ignition sources.

All procedures should be carried out in a well-ventilated fume hood. An emergency eyewash and shower should be readily accessible.

Visualized Reaction Pathway and Workflow

The following diagrams illustrate the chemical reaction for the synthesis of this compound and the overall experimental workflow.

Caption: Chemical reaction scheme for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification of the target compound.

Experimental Protocol

This protocol details the synthesis of this compound from γ-butyrolactone.

Materials and Equipment:

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle

-

Rotary evaporator

-

Distillation apparatus

-

Separatory funnel

-

Standard laboratory glassware

-

TLC plates (silica gel)

-

Analytical instruments (GC-MS, NMR)

Reagents:

-

γ-Butyrolactone (GBL)

-

Methanol (MeOH)

-

Trimethyl orthoformate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a condenser and a magnetic stirrer, combine γ-butyrolactone, trimethyl orthoformate, and methanol. Use methanol at a ratio of 4 mL per gram of γ-butyrolactone.[2]

-

Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture. A recommended ratio is 1 mL of H₂SO₄ for every 10 mL of γ-butyrolactone used.[2]

-

Reaction: Heat the mixture to 60°C and stir for 26 hours.[2]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.[2]

-

Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent by evaporation under reduced pressure using a rotary evaporator.[2]

-

Workup - Extraction: Dissolve the remaining residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution until the aqueous layer is at a pH of 8.[2]

-

Purification: The crude product, a light yellow oil, is purified by distillation under reduced pressure. The target product, this compound, is collected as a colorless oil.[2] The reported boiling point is 163-164°C at 760 Torr.[2]

Data Presentation

The following tables summarize the physical properties of this compound and the quantitative data for the synthesis protocol.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [3] |

| Molecular Weight | 132.16 g/mol | [3] |

| Appearance | Colorless Oil | [2] |

| Boiling Point | 162-164 °C / 767 mmHg | [1][2] |

| Density | 0.969 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.408 | [1][2] |

| CAS Number | 29006-01-7 | [2][3] |

Table 2: Reagent Quantities and Reaction Parameters

| Reagent/Parameter | Molecular Weight ( g/mol ) | Density (g/mL) | Molar Equivalents | Details | Reference |

| γ-Butyrolactone | 86.09 | 1.12 | 1 eq. | Starting Material | [2] |

| Trimethyl Orthoformate | 106.12 | 0.97 | 1.9 eq. | Dehydrating Agent | [2] |

| Methanol | 32.04 | 0.792 | - | Solvent (4 mL/g of GBL) | [2] |

| Sulfuric Acid (conc.) | 98.08 | 1.84 | - | Catalyst (1 mL/10 mL of GBL) | [2] |

| Reaction Temperature | - | - | - | 60 °C | [2] |

| Reaction Time | - | - | - | 26 hours | [2] |

| Reported Yield | - | - | - | 80% | [2] |

Purity Assessment: The purity of the final product should be assessed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for determining the purity of volatile compounds and identifying any residual starting materials or byproducts.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities.[3][4]

-

Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups in the final product.[3]

References

Application Notes and Protocols for the Quantification of Methyl 4-methoxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Methyl 4-methoxybutanoate. The methodologies described herein are essential for quality control, pharmacokinetic studies, and various research applications in the pharmaceutical and chemical industries. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering high sensitivity, specificity, and accuracy.

Overview of Analytical Methods

The quantification of this compound can be effectively achieved using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

-

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile ester, this compound is ideally suited for GC-MS analysis. This technique offers excellent chromatographic separation and definitive compound identification based on mass spectra, making it a robust and reliable method.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a versatile alternative, particularly for samples in complex matrices that may not be suitable for direct GC analysis. Reversed-phase HPLC with UV detection is a common approach for the analysis of esters.

The choice between GC-MS and HPLC will depend on the sample matrix, required sensitivity, and available instrumentation.

Quantitative Data Summary

The following tables summarize the expected quantitative performance parameters for the analytical methods described. The data for the GC-MS method is based on a validated method for the structurally similar compound, Methyl-4-chlorobutyrate, and represents a reliable estimate for this compound.[2][3]

Table 1: GC-MS Quantitative Data

| Parameter | Expected Value |

| Limit of Detection (LOD) | ~0.3 ppm |

| Limit of Quantification (LOQ) | ~0.95 ppm[2][3] |

| Linearity Range | 0.95 - 6.0 ppm[2][3] |

| Correlation Coefficient (r²) | >0.999[2][3] |

| Recovery | 94 - 98%[2][3] |

| Precision (%RSD) | < 5% |

Table 2: HPLC-UV Quantitative Data

| Parameter | Expected Value |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL |

| Linearity Range | 1.5 - 100 µg/mL |

| Correlation Coefficient (r²) | >0.998 |

| Recovery | 95 - 105% |

| Precision (%RSD) | < 5% |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol details a GC-MS method for the quantification of this compound, which is suitable for its volatile nature.

3.1.1. Sample Preparation: Liquid-Liquid Extraction

-

Sample Collection: Collect a known volume or weight of the sample matrix (e.g., plasma, reaction mixture).

-

Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) at a known concentration.

-

Extraction:

-

Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the sample in a 2:1 (v/v) ratio.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

-

Collection: Carefully transfer the organic layer to a clean vial.

-

Drying: Add anhydrous sodium sulfate to the organic extract to remove any residual water.

-

Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen to concentrate the analyte.

-

Reconstitution: Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-624 or similar mid-polar capillary column (30 m x 0.32 mm ID, 1.8 µm film thickness).[2]

-

Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[2]

-

Inlet Temperature: 220°C.[2]

-

Injection Mode: Splitless or split (e.g., 1:7 ratio).[2]

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 240°C at 25°C/min, hold for 5 minutes.

-

-

MSD Transfer Line Temperature: 280°C.[2]

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 74, 101, 132).

3.1.3. Calibration and Quantification

Prepare a series of calibration standards of this compound in the same solvent as the final sample extract. Analyze the standards using the same GC-MS method and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentration of this compound in the samples can then be determined from this calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol provides a reversed-phase HPLC method for the quantification of this compound.

3.2.1. Sample Preparation

-

Sample Collection: Collect a known volume or weight of the sample.

-

Dilution: Dilute the sample with the mobile phase to a concentration within the linear range of the assay.

-

Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

3.2.2. HPLC Instrumentation and Conditions

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm (as esters have a weak chromophore, a low wavelength is necessary).

-

Injection Volume: 20 µL.

3.2.3. Calibration and Quantification

Prepare a series of calibration standards of this compound in the mobile phase. Inject the standards and construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the prepared samples by comparing their peak areas to the calibration curve.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the quantification of this compound.

Caption: Workflow for GC-MS quantification of this compound.

Caption: Workflow for HPLC-UV quantification of this compound.

Method Validation

To ensure the reliability of the quantitative data, the analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2]

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The successful validation of these parameters will ensure that the chosen analytical method is suitable for its intended purpose in the quantification of this compound.

References

Application Notes and Protocols for GC-MS Analysis of Methyl 4-methoxybutanoate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxybutanoate and its derivatives are volatile organic compounds that can be found in various natural products and are of interest in the fields of flavor and fragrance analysis, as well as in the study of metabolic pathways. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of these compounds due to its high sensitivity, specificity, and ability to separate complex mixtures.[1][2] This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its derivatives.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Methyl 4-methoxybutyrate, Butanoic acid, 4-methoxy-, methyl ester |

| CAS Number | 29006-01-7 |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Boiling Point | 162-164 °C |

| Density | 0.969 g/mL at 25 °C |

(Data sourced from PubChem CID 542317)[3]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is dependent on the sample matrix. For the analysis of volatile esters like this compound, headspace sampling and liquid-liquid extraction are common and effective methods.[4]

a) Headspace Sampling (for liquid and solid samples)

This technique is ideal for isolating volatile compounds from the sample matrix without introducing non-volatile interferences into the GC-MS system.

-

Place a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a sealed headspace vial.

-

Heat the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

A heated, gas-tight syringe is used to withdraw a portion of the headspace gas.

-

Inject the gas directly into the GC-MS injector.

b) Liquid-Liquid Extraction (LLE) (for aqueous samples)

LLE is a suitable method for extracting this compound from aqueous samples such as beverages.

-

To a known volume of the aqueous sample, add a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Shake the mixture vigorously to facilitate the transfer of the analyte into the organic phase.

-

Allow the layers to separate and carefully collect the organic layer.

-

The organic extract can be concentrated if necessary by gently evaporating the solvent under a stream of nitrogen.

-

The concentrated extract is then ready for GC-MS analysis.

GC-MS Methodology

The following parameters provide a starting point for the analysis of this compound and its derivatives. Method optimization may be required depending on the specific instrumentation and sample matrix.

| Parameter | Condition |

| GC System | Gas chromatograph with a mass selective detector |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL (splitless mode) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes. |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-300 |

Data Presentation

Quantitative Data

The following table summarizes key quantitative data for the GC-MS analysis of this compound and two of its derivatives, Ethyl 4-methoxybutanoate and Methyl 3-methoxybutanoate. This data is illustrative and should be determined for each specific instrument and method.